molecular formula C8H13NO2 B13287914 2-Cyano-3,4-dimethylpentanoic acid

2-Cyano-3,4-dimethylpentanoic acid

Cat. No.: B13287914
M. Wt: 155.19 g/mol
InChI Key: KCVRTQRXWATQOZ-UHFFFAOYSA-N
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Description

2-Cyano-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C8H13NO2 It is a derivative of pentanoic acid, featuring a cyano group (-CN) and two methyl groups (-CH3) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3,4-dimethylpentanoic acid typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 3,4-dimethylpentanoic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3,4-dimethylpentanoic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentanoic acid: Similar structure but lacks the cyano group.

    3,4-Dimethylpentanoic acid: Similar structure but lacks the cyano group.

    2-Cyano-3,4-dimethylpentanoic acid ethyl ester: An ester derivative with similar properties.

Uniqueness

This compound is unique due to the presence of both the cyano group and the two methyl groups, which confer distinct chemical reactivity and potential applications. The cyano group enhances its electrophilic character, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-cyano-3,4-dimethylpentanoic acid

InChI

InChI=1S/C8H13NO2/c1-5(2)6(3)7(4-9)8(10)11/h5-7H,1-3H3,(H,10,11)

InChI Key

KCVRTQRXWATQOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C#N)C(=O)O

Origin of Product

United States

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